
1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one
Vue d'ensemble
Description
1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one, also known as MBBS, is a compound with the CAS Number: 874009-26-4 . It has a molecular weight of 291.17 . The IUPAC name for this compound is 1-bromo-3-[(4-methylphenyl)sulfonyl]acetone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO3S/c1-8-2-4-10(5-3-8)15(13,14)7-9(12)6-11/h2-5H,6-7H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
The melting point of this compound is between 129-134 degrees Celsius . Unfortunately, the web search results did not provide more detailed physical and chemical properties.Applications De Recherche Scientifique
Synthesis and Reactivity
1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one has been utilized in the synthesis of various chemical compounds, demonstrating its versatility as a reagent in organic synthesis. For example, its derivative, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, was synthesized and reacted with dimethyl malonate and methyl acetoacetate to afford Michael adducts via nucleophilic attack, showcasing its role in facilitating nucleophilic addition reactions (Vasin et al., 2016). Similarly, this compound reacted with acetylacetone to yield a product with an enol structure, further highlighting its reactivity and the potential for generating diverse chemical structures (Vasin et al., 2017).
Catalysis and Fragrance Synthesis
In catalysis, the compound has found application in the arylation of β-methallyl alcohol, catalyzed by Pd(OAc)2 in combination with P(t-Bu)3, for the synthesis of valuable floral fragrances. This demonstrates its utility in facilitating catalytic reactions that yield commercially significant fragrance compounds (Scrivanti et al., 2008).
Synthesis of Higher 1-Bromoalkane
The compound has been involved in the synthesis of higher 1-bromoalkanes through a simple method involving monobromination of α,ω-diol followed by esterification with 4-methylbenzene sulfonyl chloride, showcasing its role in the synthesis of bromoalkane derivatives which are useful intermediates in various organic syntheses (Li Wei, 2012).
Antimicrobial Agent Synthesis
Additionally, derivatives of this compound have been explored for their potential as antimicrobial agents, illustrating the broader implications of its derivatives in medicinal chemistry and drug development (Doraswamy & Ramana, 2013).
Propriétés
IUPAC Name |
1-bromo-3-(4-methylphenyl)sulfonylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3S/c1-8-2-4-10(5-3-8)15(13,14)7-9(12)6-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOCRPNTKMHXCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874009-26-4 | |
| Record name | 1-bromo-3-(4-methylbenzenesulfonyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B1442964.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B1442966.png)
![[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1442968.png)
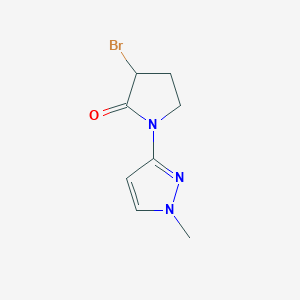
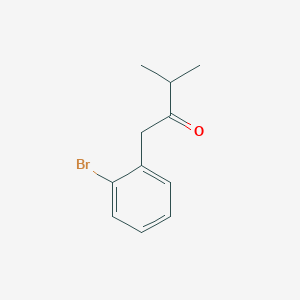

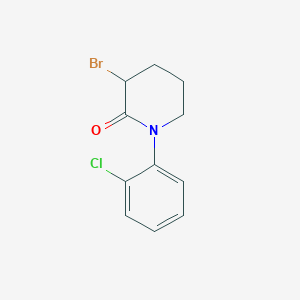
![n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B1442976.png)
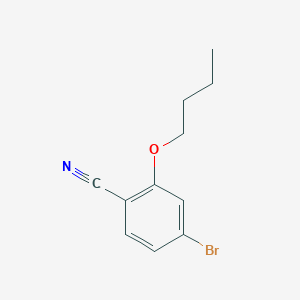
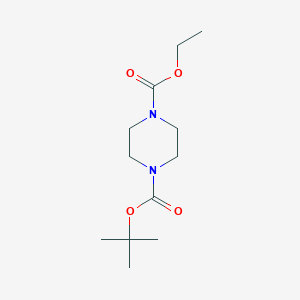
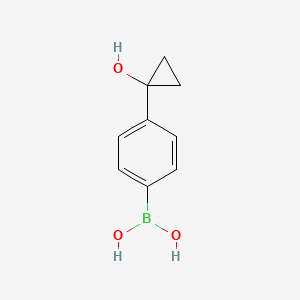

![{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol](/img/structure/B1442983.png)
